(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE

Tropane alkaloid Dopamine receptor ligand SAR studies

This C3-aminomethyl tropane features a critical N8-methyl substituent that distinguishes it from the unsubstituted analogue (CAS 1310381-17-9), altering basicity, hydrogen-bonding, and metabolic stability. Available as free base (MW 154.25) or dihydrochloride salt (CAS 1193388-39-4, MW 227.17) for optimized solubility and handling. Stereochemistry matters: procurement of the defined ((1R,3s,5S)) isomer ensures reproducible SAR in dopamine D2/D3 and 5-HT1A ligand programs.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1137476-92-6
Cat. No. B1420325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE
CAS1137476-92-6
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)CN
InChIInChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3
InChIKeyJDLGJYZMVRWAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6) – Tropane-Based Bicyclic Diamine Building Block for Neuroscience and Receptor-Targeted Chemistry


(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6) is a bicyclic diamine compound belonging to the 8-azabicyclo[3.2.1]octane (tropane) scaffold family, with molecular formula C9H18N2 and molecular weight 154.25 g/mol . The compound features a rigid bicyclic framework incorporating a bridgehead nitrogen (N-8) bearing a methyl substituent and a primary aminomethyl group at the 3-position [1]. This core structure is central to numerous pharmacologically active tropane alkaloids and serves as a versatile intermediate for the synthesis of ligands targeting dopamine, serotonin, and other G-protein coupled receptors [2].

Why Generic Substitution of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6) Is Not Feasible: Stereochemical, Salt-Form, and N-Substitution Constraints


The 8-azabicyclo[3.2.1]octane-3-methanamine scaffold presents multiple differentiation points that preclude simple interchangeability. Critically, the N-8 methyl substitution (present in CAS 1137476-92-6) distinguishes this compound from the unsubstituted secondary amine analog {8-azabicyclo[3.2.1]octan-3-yl}methanamine (CAS 1310381-17-9, MW 140.23) , which exhibits different basicity, hydrogen-bonding capacity, and metabolic vulnerability [1]. Furthermore, stereochemical configuration at the bridgehead positions profoundly influences receptor recognition; commercial sourcing of the defined ((1R,3s,5S)) stereoisomer is available , whereas generic material may be supplied as an undefined stereochemical mixture . Finally, salt form selection (free base vs. hydrochloride vs. dihydrochloride) alters solubility, hygroscopicity, and weighing accuracy, directly impacting reproducible experimental outcomes [2]. Each of these variables necessitates precise specification during procurement.

Procurement-Grade Differentiation Evidence for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6): Quantitative Comparisons Against Key Analogs


N-8 Methylation Differentiates CAS 1137476-92-6 from Unsubstituted Secondary Amine Scaffold CAS 1310381-17-9

The target compound CAS 1137476-92-6 bears an N-8 methyl substituent (molecular weight 154.25) absent in the unsubstituted analog {8-azabicyclo[3.2.1]octan-3-yl}methanamine (CAS 1310381-17-9, MW 140.23). This structural modification is functionally critical: patent data demonstrate that the 8-azabicyclo[3.2.1]octane-3-methanamine scaffold requires appropriate N-8 substitution (methyl or larger alkyl/aryl groups) to achieve high-affinity binding at D2, D3 dopamine and 5HT1A, 5HT2 serotonin receptors [1]. The unsubstituted secondary amine lacks the necessary lipophilic and steric complementarity for receptor pocket engagement, representing a fundamental differentiation in intended pharmacological utility .

Tropane alkaloid Dopamine receptor ligand SAR studies

Defined Stereochemistry ((1R,3s,5S)) Available for CAS 1137476-92-6 Versus Undefined Stereochemical Mixtures

The target compound can be procured as the stereochemically defined ((1R,3s,5S)) isomer as the hydrochloride salt (CAS 1193388-39-4 for dihydrochloride; Sigma-Aldrich/Fluorochem product codes FLUH99CEC8C8 / F983464) , whereas generic sourcing often provides material with undefined stereochemistry at the bridgehead and C3 positions . Literature on structurally related 8-azabicyclo[3.2.1]octane systems demonstrates that endo versus exo isomerism profoundly impacts biological activity; for example, endo-3-(1-methylindol-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane and its exo counterpart exhibit differing NMDA receptor affinities, with ibogaine (a related indolotropane) showing Ki = ~1.2 μM for [3H]MK-801 binding inhibition [1].

Stereochemistry Chiral resolution Receptor pharmacology

Salt Form Selection: Dihydrochloride (CAS 1193388-39-4) Versus Free Base (CAS 1137476-92-6) for Enhanced Handling and Solubility

CAS 1137476-92-6 represents the free base form (MW 154.25 g/mol), while the corresponding dihydrochloride salt is registered under CAS 1193388-39-4 (MW 227.17 g/mol, ΔMW = 72.92 g/mol corresponding to 2 × HCl) [1]. The dihydrochloride salt presents a hydrogen bond donor count of 3 (versus free base donor count of 1) and a topological polar surface area of 29.3 Ų [2], parameters that directly influence aqueous solubility and crystallization behavior. Commercial availability includes free base (purity typically 95-98%) and dihydrochloride salt forms , enabling procurement decisions based on specific synthetic or formulation requirements.

Salt selection Pharmaceutical intermediates Formulation

Scaffold Validation: 8-Azabicyclo[3.2.1]octane-3-methanamine Core as Privileged Template for CNS Receptor Ligands

The 8-azabicyclo[3.2.1]octane-3-methanamine core structure is established in patent literature as a privileged scaffold for developing ligands with dual D2/D3 dopamine and 5HT1A/5HT2 serotonin receptor affinity [1]. Specifically, derivatives of this scaffold have demonstrated high and selective affinities for these receptor subtypes, with exemplar compounds achieving Ki values in the subnanomolar to low nanomolar range (e.g., Ki = 0.8 nM for human D2, 0.2 nM for D3, and 0.2 nM for 5HT1A) [2]. The target compound CAS 1137476-92-6, as the N-8 methyl-substituted 3-aminomethyl variant, represents the minimal core required to access this pharmacological space [3].

Dopamine receptor Serotonin receptor CNS drug discovery

Exo/Endo Isomerism in 8-Azabicyclo[3.2.1]octane Systems Influences Synthetic Outcomes and Biological Activity

Studies on 8-azabicyclo[3.2.1]octane derivatives demonstrate that exo/endo isomerism can be exploited synthetically and has measurable consequences for biological activity [1]. Reduction of 2-oxo-8-azabicyclo[3.2.1]octanes yields separable exo and endo alcohols, with 7-endo compounds undergoing distinct rearrangement pathways to azatricyclic products not accessible from exo isomers [2]. In a pharmacological context, exo-3-(1-methylindol-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane and its endo counterpart exhibit differing NMDA receptor binding profiles [3], underscoring that stereochemical configuration at C3 relative to the bicyclic framework is a determinant of molecular recognition.

Isomerism Stereoselective synthesis Tropane derivatives

Primary Research and Industrial Application Scenarios for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6)


Synthesis of D2/D3 Dopamine and 5HT1A/5HT2 Serotonin Receptor Ligands

This compound serves as the N-8 methyl-substituted aminomethyl core scaffold for constructing dual dopamine-serotonin receptor ligands, as documented in Sanofi patent EP1021442 [1]. The scaffold's demonstrated capacity to yield derivatives with subnanomolar Ki values (e.g., 0.8 nM at hD2, 0.2 nM at hD3, 0.2 nM at 5HT1A) validates its utility in CNS drug discovery programs targeting schizophrenia, Parkinson's disease, and related neuropsychiatric disorders [2]. Procurement of stereochemically defined ((1R,3s,5S)) material ensures consistent SAR outcomes.

Stereoselective Synthesis of Tropane Alkaloid Analogs

The 8-azabicyclo[3.2.1]octane framework with a C3 aminomethyl handle enables stereoselective elaboration into complex tropane derivatives. Studies demonstrate that exo/endo isomerism at C3 can be exploited for divergent synthetic pathways, including rearrangement to azatricyclic products [1]. Procurement of CAS 1137476-92-6 with defined stereochemistry ((1R,3s,5S) configuration available via Sigma-Aldrich/Fluorochem) [2] is essential for reproducibility in stereoselective synthetic sequences and for generating homogeneous compound libraries.

Preparation of NMDA Receptor Modulator Libraries

Structurally related 8-methyl-8-azabicyclo[3.2.1]octane derivatives have demonstrated NMDA receptor binding activity, with endo and exo isomers exhibiting distinct affinity profiles [1]. Ibogaine analogs incorporating this scaffold inhibit [3H]MK-801 binding with Ki values in the low micromolar range (Ki ≈ 1.2 μM for ibogaine) [2]. The target compound provides a versatile aminomethyl functional handle for amide coupling and reductive amination, enabling systematic exploration of NMDA receptor modulator SAR.

Salt Form Optimization for Preclinical Formulation Studies

The availability of both free base (CAS 1137476-92-6, MW 154.25) and dihydrochloride salt (CAS 1193388-39-4, MW 227.17) forms [1] enables rational salt selection for preclinical development. The dihydrochloride salt provides enhanced aqueous solubility (three hydrogen bond donors vs. one for free base) and improved handling characteristics (higher molecular weight reduces relative weighing error) [2], making it suitable for in vivo formulation and analytical method development where hygroscopic free base handling may compromise accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.